molecular formula C10H7BrFNO B1458022 8-Bromo-5-fluoro-6-methoxyquinoline CAS No. 1369499-08-0

8-Bromo-5-fluoro-6-methoxyquinoline

Cat. No. B1458022
M. Wt: 256.07 g/mol
InChI Key: YNPRIZUYHXTIKI-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-6-methoxyquinoline is a heterocyclic compound . It is a type of quinoline, which is a class of compounds that are widely used in medicinal chemistry due to their biological activity .


Molecular Structure Analysis

The molecular formula of 8-Bromo-5-fluoro-6-methoxyquinoline is C10H7BrFNO . Its molecular weight is 256.07 g/mol .

Safety And Hazards

8-Bromo-5-fluoro-6-methoxyquinoline is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

8-bromo-5-fluoro-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPRIZUYHXTIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1F)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-fluoro-6-methoxyquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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